molecular formula C20H18N2O2 B14582472 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-62-5

3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine

Cat. No.: B14582472
CAS No.: 61201-62-5
M. Wt: 318.4 g/mol
InChI Key: WGGRQDMQCVHKDK-UHFFFAOYSA-N
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Description

3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a phenoxy group attached to a pyridazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-2-(prop-2-en-1-yl)phenol.

    Coupling with Pyridazine: The phenoxy intermediate is then reacted with 6-phenylpyridazine under conditions that promote nucleophilic substitution, typically using a palladium catalyst and a suitable ligand.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-en-1-yl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Alkylated phenoxy derivatives.

Scientific Research Applications

3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and phenoxy groups facilitate binding to these targets, leading to modulation of their activity. The prop-2-en-1-yl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the pyridazine ring.

    6-Phenylpyridazine: Contains the pyridazine ring but lacks the methoxy and phenoxy groups.

    Phenoxyacetic Acid Derivatives: Similar phenoxy group but different overall structure.

Uniqueness

3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is unique due to the combination of its functional groups and the pyridazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both the methoxy and phenoxy groups, along with the pyridazine ring, allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

61201-62-5

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-methoxy-2-prop-2-enylphenoxy)-6-phenylpyridazine

InChI

InChI=1S/C20H18N2O2/c1-3-7-16-14-17(23-2)10-12-19(16)24-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3

InChI Key

WGGRQDMQCVHKDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C

Origin of Product

United States

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